Benzyl 1,3-diazinane-1-carboxylate

Catalog No.
S12521714
CAS No.
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 1,3-diazinane-1-carboxylate

Product Name

Benzyl 1,3-diazinane-1-carboxylate

IUPAC Name

benzyl 1,3-diazinane-1-carboxylate

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c15-12(14-8-4-7-13-10-14)16-9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

VGAPMZVOJGEMSA-UHFFFAOYSA-N

Canonical SMILES

C1CNCN(C1)C(=O)OCC2=CC=CC=C2

Benzyl 1,3-diazinane-1-carboxylate is a chemical compound characterized by its diazinane ring structure, which includes a benzyl group and a carboxylate functional group. This compound belongs to a class of heterocyclic compounds that are often explored for their diverse biological activities and potential applications in medicinal chemistry. The structural formula can be represented as C11_{11}H12_{12}N2_2O2_2, indicating the presence of two nitrogen atoms within the diazinane ring and a carboxylate group that contributes to its reactivity and solubility properties.

  • Oxidation: This compound can be oxidized to form N-oxides, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can lead to the formation of various derivatives with different substituents on the diazinane ring.
  • Substitution: Nucleophilic substitution reactions can introduce functional groups at the benzyl or carboxylate positions, enhancing its reactivity.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Benzyl 1,3-diazinane-1-carboxylate has shown promising biological activities in preliminary studies. It may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. Research indicates that compounds with similar structures often possess antimicrobial and anticancer properties. The exact mechanisms of action are under investigation, focusing on how this compound may inhibit enzymes involved in disease pathways

The synthesis of Benzyl 1,3-diazinane-1-carboxylate typically involves the following methods:

  • Condensation Reaction: A common synthetic route includes the condensation of benzylamine with a suitable dicarbonyl compound, such as ethyl acetoacetate, followed by cyclization under acidic conditions.
  • Cyclization Techniques: The reaction may employ bases like sodium ethoxide to facilitate the formation of intermediates that undergo cyclization to yield the diazinane structure.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield.

Benzyl 1,3-diazinane-1-carboxylate finds potential applications in various fields:

  • Medicinal Chemistry: Its unique structure suggests possible uses in drug development, particularly for compounds targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been explored for their pesticide properties.
  • Material Science: The compound could serve as a building block for synthesizing novel materials with specific electronic or optical properties

    Interaction studies are crucial for understanding the biological effects of Benzyl 1,3-diazinane-1-carboxylate. These studies typically involve assessing how the compound interacts with enzymes or cellular receptors. Research indicates that it may act as an inhibitor for certain enzymes, thus providing therapeutic benefits. The specificity of these interactions is a key focus area for ongoing research.

Several compounds share structural similarities with Benzyl 1,3-diazinane-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acidContains a thieno ringExhibits strong enzyme inhibition properties
Piperidine DerivativesSix-membered nitrogen-containing ringsWidely used in medicinal chemistry
Imidazopyridine DerivativesBicyclic structure with nitrogen atomsKnown for diverse biological activities

Uniqueness

Benzyl 1,3-diazinane-1-carboxylate is unique due to its specific diazinane ring structure combined with a benzyl group and carboxylate functionality. This configuration potentially confers distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate enzyme activity makes it an interesting candidate for further research in drug development and therapeutic applications

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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